1-(4-methoxyphenyl)-3-{4-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl}urea
Description
1-(4-Methoxyphenyl)-3-{4-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl}urea (CAS: 1040667-98-8) is a urea-thiazole hybrid compound with a molecular formula of C₁₉H₂₃ClN₄O₂S and a molecular weight of 406.93 g/mol . Its structure features a 4-methoxyphenyl group attached to the urea moiety and a thiazole ring linked to a 4-methylpiperidin-1-yl group via a 3-oxopropyl chain. This design combines hydrogen-bonding capabilities (urea), aromaticity (thiazole and methoxyphenyl), and a lipophilic piperidine group, making it a candidate for targeting enzymes or receptors in medicinal chemistry.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-[4-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3S/c1-14-9-11-24(12-10-14)18(25)8-5-16-13-28-20(22-16)23-19(26)21-15-3-6-17(27-2)7-4-15/h3-4,6-7,13-14H,5,8-12H2,1-2H3,(H2,21,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOUBNXLDZMVMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CCC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Urea-Thiazole Derivatives
Key structural differences among urea-thiazole analogs include:
- Aryl substituents on the urea moiety (e.g., halogens, trifluoromethyl, methoxy).
- Heterocyclic linkers (e.g., piperazine, piperidine, morpholine).
- Side-chain modifications (e.g., hydrazinyl, oxopropyl).
Table 1: Comparison of Select Urea-Thiazole Derivatives
Key Observations :
Aryl Substituent Effects: Electron-withdrawing groups (e.g., Cl in 11b, CF₃ in 11d) increase molecular weight and lipophilicity compared to the target compound’s 4-methoxyphenyl (electron-donating) group . These substituents may enhance receptor binding but reduce solubility.
Heterocyclic Linkers :
- The target compound’s 4-methylpiperidin-1-yl group (saturated, lipophilic) contrasts with piperazine in derivatives, which includes a basic nitrogen for hydrogen bonding .
- Piperazine derivatives (e.g., 11a–11o) often feature hydrazinyl-2-oxoethyl side chains, introducing polar groups that may improve solubility .
Synthetic Yields: Analogs in show yields of 83–88%, suggesting efficient synthetic routes for urea-thiazole systems .
Comparison with Non-Thiazole Urea Derivatives
- MK13 () : A pyrazole-linked urea with 3,5-dimethoxyphenyl , highlighting the role of heterocycle choice. Pyrazoles are more rigid than thiazoles, possibly affecting binding pocket compatibility .
- 1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea (): Incorporates a pyrrolidinone ring, introducing a ketone for additional polarity .
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